Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate
Overview
Description
Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine ring fused with an ethyl acetate group
Mechanism of Action
Target of Action
Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate is a derivative of imidazo[1,2-a]pyridines , a class of heterocyclic compounds that have been recognized as valuable scaffolds in pharmaceutical chemistry Imidazo[1,2-a]pyridines have been associated with a wide range of applications in medicinal chemistry , suggesting that they may interact with multiple targets.
Mode of Action
Imidazo[1,2-a]pyridines have been functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions could potentially influence the interaction of Ethyl 2-(imidazo[1,2-a
Biochemical Analysis
Biochemical Properties
Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit inhibitory activity against certain enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the breakdown of neurotransmitters . Additionally, this compound can interact with proteins involved in inflammatory pathways, potentially modulating the activity of cytokines like tumor necrosis factor-alpha (TNF-α) . These interactions highlight the compound’s potential in therapeutic applications, particularly in neurodegenerative and inflammatory diseases.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the production of pro-inflammatory cytokines in immune cells, thereby reducing inflammation . In neuronal cells, it may enhance neurotransmitter levels by inhibiting the breakdown of acetylcholine, which is essential for cognitive function . These cellular effects suggest that this compound could be beneficial in treating conditions like Alzheimer’s disease and other inflammatory disorders.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. At the molecular level, this compound binds to the active sites of enzymes such as AChE and BChE, inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. Additionally, this compound can modulate gene expression by interacting with transcription factors and signaling molecules involved in inflammatory pathways . These molecular interactions underpin the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, maintaining its biochemical activity over extended periods . Prolonged exposure to certain environmental factors, such as light and heat, may lead to its degradation, reducing its efficacy
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as reducing inflammation and enhancing cognitive function . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications. Animal studies have provided valuable insights into the compound’s safety profile and therapeutic window.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites . The compound’s interaction with these enzymes can influence metabolic flux and metabolite levels, potentially affecting its pharmacokinetics and pharmacodynamics. Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cellular membranes and accumulate in target tissues, such as the brain and liver . Its distribution is influenced by factors like lipophilicity and molecular size, which affect its ability to penetrate biological barriers. Additionally, binding proteins in the bloodstream can facilitate the compound’s transport to various tissues, enhancing its bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound is known to localize in cellular compartments such as the cytoplasm and nucleus . Targeting signals and post-translational modifications may direct the compound to specific organelles, where it can exert its biochemical effects. For instance, its presence in the nucleus allows it to interact with transcription factors and modulate gene expression . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate can be synthesized through a multicomponent reaction involving 2-aminopyridine, arylglyoxal, and Meldrum’s acid . The reaction typically proceeds under mild conditions, often in the presence of a catalyst such as copper chloride and isoamyl nitrite in anhydrous acetonitrile . The reaction involves the formation of an intermediate, which undergoes intramolecular cyclization to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Imidazo[1,5-a]pyridine derivatives: These compounds have a different ring fusion pattern, which can result in distinct reactivity and applications.
Indole derivatives: Although structurally different, indole derivatives also exhibit a wide range of biological activities and are used in similar research areas.
This compound stands out due to its unique combination of an imidazo[1,2-a]pyridine ring and an ethyl acetate group, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-imidazo[1,2-a]pyridin-2-ylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)7-9-8-13-6-4-3-5-10(13)12-9/h3-6,8H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CELPSGSLQYBSCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN2C=CC=CC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445359 | |
Record name | SBB018926 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21755-34-0 | |
Record name | SBB018926 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-{imidazo[1,2-a]pyridin-2-yl}acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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